Product packaging for 2-(1H-Pyrazol-4-yl)propan-2-amine(Cat. No.:)

2-(1H-Pyrazol-4-yl)propan-2-amine

Cat. No.: B12870339
M. Wt: 125.17 g/mol
InChI Key: FTDUYJKUEOMWLJ-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)propan-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the class of pyrazolyl amines. The pyrazole nucleus is a well-documented privileged scaffold in medicinal chemistry, known for its presence in a wide spectrum of biologically active compounds and approved drugs . This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is noted for its metabolic stability and versatility as a building block, allowing for the fine-tuning of a molecule's properties . Pyrazole derivatives have demonstrated a full spectrum of biological activities, underpinning their research value. These activities include anti-inflammatory, anticancer, antimicrobial, antifungal, anti-tubercular, anticonvulsant, antiviral, and neuroprotective effects . Notable marketed drugs that contain a pyrazole core include the anti-inflammatory drug Celecoxib, underscoring the therapeutic relevance of this structural motif . As such, this compound serves as a key synthetic intermediate or a core structure for researchers developing novel therapeutic agents in these areas. The primary amine functional group in its propan-2-amine side chain provides a versatile handle for further chemical modification and derivatization, facilitating the exploration of structure-activity relationships. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B12870339 2-(1H-Pyrazol-4-yl)propan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-6(2,7)5-3-8-9-4-5/h3-4H,7H2,1-2H3,(H,8,9)

InChI Key

FTDUYJKUEOMWLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CNN=C1)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1h Pyrazol 4 Yl Propan 2 Amine

Strategies for Constructing the Pyrazole (B372694) Core with 4-Substitution

The formation of a 4-substituted pyrazole ring is a foundational step in the synthesis of the target compound. Various synthetic strategies have been developed to achieve this, primarily involving cycloaddition reactions and ring transformations.

Cycloaddition Reactions in Pyrazole Ring Formation

Cycloaddition reactions, particularly [3+2] cycloadditions, are a powerful and widely used method for constructing the pyrazole ring. researchgate.netmdpi.com This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

One common strategy is the reaction of hydrazines with 1,3-dicarbonyl compounds. chemicalbook.comyoutube.com Unsymmetrical 1,3-diketones can yield a mixture of structural isomers, with the reaction pathway influenced by the nature of the substituents and the pH of the medium. chemicalbook.com To enhance efficiency and yield, various catalysts have been employed. For instance, Scandium(III) triflate (Sc(OTf)3) has been shown to catalyze the condensation of 1,3-diketones with acid hydrazides, affording pyrazoles in high yields. chemicalbook.com

Another significant cycloaddition approach involves the use of nitrile imines, which can be generated in situ. These can react with various dipolarophiles like nitroalkenes or chalcones to regioselectively produce 4-substituted pyrazoles. researchgate.net For example, trifluoroacetohydrazonoyl bromides react with nitroolefins in a [3+2] cycloaddition to yield 3-trifluoromethyl-4-substituted pyrazoles under mild conditions. researchgate.net Similarly, copper-catalyzed cycloaddition of N-aryl sydnones with terminal alkynes provides a regiocontrolled route to 1,4-disubstituted pyrazoles. acs.org

Multicomponent reactions (MCRs) offer an efficient pathway to substituted pyrazoles by combining several starting materials in a single step. beilstein-journals.orgrsc.org For example, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine (B178648) can be catalyzed by ytterbium perfluorooctanoate [Yb(PFO)3] to produce pyrazole-4-carboxylates. beilstein-journals.org

Cycloaddition Method Reactants Catalyst/Conditions Key Features
1,3-Diketone Condensation1,3-Diketone, HydrazineSc(OTf)3High yields, applicable to acid hydrazides. chemicalbook.com
Nitrile Imine CycloadditionTrifluoroacetohydrazonoyl bromide, NitroolefinMild conditionsRegioselective, good functional group tolerance. researchgate.net
Sydnone-Alkyne CycloadditionN-Aryl sydnone, Terminal alkyneCu(I) salt with BPDS ligandTotal regiocontrol, mild conditions. acs.org
Multicomponent Reactionβ-Ketoester, Aldehyde, HydrazineYb(PFO)3Efficient synthesis of pyrazole-4-carboxylates. beilstein-journals.org

Ring Transformations and Rearrangements

Ring transformation is another elegant strategy for synthesizing substituted pyrazoles. This involves the conversion of one heterocyclic system into another. For instance, 3-benzoyl-2-substituted 5-phenylfurans can be reacted with hydrazine in ethylene (B1197577) glycol to yield 4-benzoylmethyl-3(5)-phenylpyrazoles. chemicalbook.com Similarly, pyrimidine (B1678525) and its derivatives can undergo ring contraction to form pyrazoles. The hydrazinolysis of pyrimidine to pyrazole, which typically requires high temperatures, can be achieved at room temperature by using a 1-methylpyrimidinium salt as the substrate. wur.nl This reaction is proposed to proceed through an initial nucleophilic addition at the 6-position, followed by ring opening and subsequent recyclization to form the pyrazole ring. wur.nl

Furthermore, pyrylium (B1242799) salts can react with diazo compounds in a base-mediated process that involves a pyrylium ring-opening and an intramolecular 1,5-cyclization to give functionalized pyrazoles. rsc.org

Introduction of the Propan-2-amine Moiety at the Pyrazole-4-position

Once the 4-substituted pyrazole core is established, the next critical step is the introduction of the propan-2-amine group at the C4 position. This can be achieved through several methodologies.

Direct Aminoalkylation Approaches

Direct aminoalkylation methods aim to introduce the aminoalkyl group in a single step. While specific examples for the direct introduction of a propan-2-amine group onto a pre-formed pyrazole ring are not extensively detailed in the provided context, the general principle of electrophilic substitution at the C4 position of the pyrazole ring is well-established. chemicalbook.com The C4 position is susceptible to attack by electrophiles due to the electron-donating nature of the nitrogen atoms in the ring. chemicalbook.com

Indirect Routes via Precursor Functionalization

Indirect routes involve the initial introduction of a functional group at the C4 position, which is then converted into the desired propan-2-amine moiety. This is a versatile and commonly employed strategy.

A key precursor is a 4-functionalized pyrazole, such as a 4-halopyrazole or a pyrazole-4-carbaldehyde. For instance, 4-iodopyrazoles can be synthesized and subsequently used in palladium-catalyzed coupling reactions to introduce various substituents. nih.govnih.gov

One plausible indirect route would involve:

Formylation or Acylation at C4: Introducing a carbonyl group at the 4-position of the pyrazole ring.

Wittig or Horner-Wadsworth-Emmons reaction: To extend the carbon chain and introduce a double bond.

Reduction and Amination: Subsequent reduction of the double bond and the carbonyl group, followed by conversion of a resulting hydroxyl group to an amine, or reductive amination of the ketone.

Another approach involves the functionalization of a 4-alkylidene-5-aminopyrazole through a vinylogous addition reaction. beilstein-journals.org This highlights the reactivity of substituents at the C4 position for further elaboration.

Mannich-Type Reactions in Pyrazole Derivatization

The Mannich reaction is a powerful tool for C-C bond formation and the introduction of aminoalkyl groups. derpharmachemica.comtandfonline.com In the context of pyrazole synthesis, Mannich-type reactions can be employed to introduce the propan-2-amine side chain. This would typically involve the reaction of a pyrazole with formaldehyde (B43269) (or another suitable aldehyde) and a secondary amine, followed by further modifications.

Green Chemistry Principles in 2-(1H-Pyrazol-4-yl)propan-2-amine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrazoles has been an active area for the application of these principles.

Key green chemistry strategies applicable to pyrazole synthesis include:

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netnih.gov It has been successfully applied to the synthesis of various pyrazole derivatives, including sugar-based pyrazoles and 1-aryl-1H-pyrazole-5-amines. nih.govrsc.org Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials. researchgate.netmdpi.compharmacophorejournal.com

Benign Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several pyrazole syntheses have been developed to proceed efficiently in water. nih.govrsc.orgrsc.org For example, a rapid, microwave-assisted synthesis of sugar-based pyrazoles was developed using water as the solvent. rsc.org Similarly, four-component reactions to create pyrano[2,3-c]pyrazoles have been successfully conducted in an aqueous medium. mdpi.com

Catalysis: The use of benign and recyclable catalysts is a cornerstone of green chemistry. This includes biocatalysts, organocatalysts like taurine, and nano-catalysts such as ZnO nanoparticles. rsc.orgpharmacophorejournal.com These catalysts can replace more toxic or hazardous reagents and can often be recovered and reused.

Atom Economy: Multi-component reactions (MCRs), as discussed in section 2.3, are inherently green as they maximize the incorporation of starting material atoms into the final product, minimizing waste. rsc.orgacs.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability. mdpi.com The application of flow chemistry to pyrazole synthesis has been shown to address limitations of batch methods, enabling more efficient and environmentally friendly processes. mdpi.com

The table below provides a comparative overview of conventional versus green synthetic approaches for pyrazole scaffolds.

Green Chemistry PrincipleConventional MethodGreen AlternativeBenefitsReference
Energy SourceConventional heating (reflux)Microwave irradiationReduced reaction times, higher yields, energy efficiency researchgate.netmdpi.com
SolventVolatile organic solvents (e.g., ethanol, acetic acid)Water, solvent-free conditionsReduced toxicity, improved safety, less waste nih.govrsc.org
Reaction TypeMulti-step linear synthesisMulti-component reactions (MCRs)High atom economy, operational simplicity, reduced waste rsc.orgacs.org
ProcessBatch synthesisContinuous flow chemistryEnhanced safety, scalability, process control mdpi.com

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Spectroscopic and Structural Elucidation of 2 1h Pyrazol 4 Yl Propan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the hydrogen and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Proton Environments

The ¹H NMR spectrum of 2-(1H-Pyrazol-4-yl)propan-2-amine provides detailed information about the different proton environments within the molecule. The pyrazole (B372694) ring protons typically appear in the range of δ 6.5–7.5 ppm. The protons of the amine group (NH2) are expected to produce a signal between δ 1.5–2.5 ppm.

In the related compound propan-2-amine, there are three distinct proton environments with an integrated signal ratio of 6:1:2. docbrown.info The six equivalent protons of the two methyl groups are split into a doublet by the single methine proton. docbrown.info The methine proton is split into a septet by the six methyl protons. docbrown.info The two amine protons typically appear as a singlet as they are not usually split by adjacent C-H protons. docbrown.info For this compound, the specific chemical shifts and splitting patterns would confirm the connectivity of the propan-2-amine moiety to the pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Pyrazole C3-H, C5-H6.5 - 7.5Singlet or Doublet
Pyrazole N-HVariableBroad Singlet
Amine N-H₂1.5 - 2.5Singlet
Isopropyl C-HVariableSeptet
Isopropyl C-H₃VariableDoublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Framework Characterization

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the pyrazole ring and the propan-2-amine substituent. In the parent compound, propan-2-amine, there are two different carbon environments, corresponding to the two equivalent methyl carbons and the single methine carbon. docbrown.info The introduction of the pyrazole ring would lead to additional signals corresponding to its carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Pyrazole C3, C5Variable
Pyrazole C4Variable
Isopropyl C (attached to N)Variable
Isopropyl CH₃Variable

Advanced Multinuclear NMR Studies (e.g., ¹⁵N NMR, 2D NMR)

Advanced NMR techniques such as ¹⁵N NMR and two-dimensional (2D) NMR can provide further structural confirmation. ¹⁵N NMR spectroscopy can directly probe the nitrogen environments of the pyrazole ring and the amine group. The chemical shifts of the nitrogen atoms in pyrazole derivatives are sensitive to substitution and protonation state. researchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons. researchgate.net A COSY spectrum would show correlations between coupled protons, for instance, between the methine proton and the methyl protons of the isopropyl group. researchgate.net An HMBC spectrum would reveal long-range couplings between protons and carbons, helping to definitively link the propan-2-amine substituent to the pyrazole ring. mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy) and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds.

Primary amines (R-NH₂) typically exhibit two N-H stretching vibrations in the region of 3300-3500 cm⁻¹. pressbooks.pubyoutube.com These bands are generally sharper and less intense than the O-H bands of alcohols. pressbooks.pub The N-H bending vibration is often observed around 1580-1650 cm⁻¹. docbrown.info The C-N stretching vibration for aliphatic amines appears in the 1020-1250 cm⁻¹ range. docbrown.info

The pyrazole ring will also contribute to the IR spectrum. The N-H stretching of the pyrazole ring can produce a broad band around 3400 cm⁻¹. docbrown.info C=N stretching vibrations within the pyrazole ring are expected in the region of 1570-1615 cm⁻¹. mdpi.com C-H stretching vibrations from both the alkyl and aromatic parts of the molecule will be observed around 2800-3000 cm⁻¹. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Wavenumber (cm⁻¹)
Primary Amine (N-H)Stretch3300 - 3500 (two bands)
Primary Amine (N-H)Bend1580 - 1650
Pyrazole (N-H)Stretch~3400 (broad)
Aliphatic C-NStretch1020 - 1250
Pyrazole (C=N)Stretch1570 - 1615
C-HStretch2800 - 3000

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

Ionization Techniques and Molecular Ion Abundance

Various ionization techniques can be employed, with High-Resolution Mass Spectrometry (HRMS) being particularly useful for confirming the molecular formula. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule. For a related pyrazole derivative with the formula C₇H₁₃N₃, the [M+H]⁺ ion was observed at m/z 140.12.

The fragmentation pattern provides clues about the structure. For propan-2-amine, a common fragment is observed at m/z 44, resulting from the loss of a methyl group (CH₃). docbrown.info This m/z 44 ion is often the base peak, the most abundant ion in the spectrum. docbrown.info Another possible fragmentation is the loss of the amine group, leading to an ion at m/z 43. docbrown.info The mass spectrum of this compound would be expected to show fragments corresponding to the stable pyrazole ring and the propan-2-amine side chain.

Characteristic Fragmentation Pathways and Mechanistic Interpretation

The mass spectrometric fragmentation of this compound is dictated by the chemical nature of its two primary components: the aromatic pyrazole ring and the aliphatic propan-2-amine side chain. While specific experimental mass spectra for this exact compound are not extensively detailed in the reviewed literature, the characteristic fragmentation pathways can be interpreted by examining the established principles of pyrazole and aliphatic amine mass spectrometry. researchgate.netdocbrown.info

The initial ionization process under electron ionization (EI) would generate a molecular ion [M]•+. The subsequent fragmentation of this ion is expected to follow several key pathways, primarily driven by the stability of the resulting fragment ions.

Alpha-Cleavage: The most prominent fragmentation pathway for molecules containing an amino group is typically alpha-cleavage, involving the homolytic cleavage of a bond adjacent to the C-N bond. For this compound, this can occur in two ways:

Cleavage of the C-C bond between the pyrazole and the isopropyl group: This is a highly probable fragmentation due to the formation of a stabilized pyrazolyl-methyl cation. The charge can be retained by either fragment.

Loss of a pyrazol-4-ylmethyl radical to form the aminium cation at m/z 58 .

Loss of the 2-aminopropan-2-yl radical to form the highly stable pyrazol-4-ylmethyl cation at m/z 81 .

Cleavage of a methyl group from the side chain: Loss of a methyl radical (•CH₃) from the molecular ion would yield a significant fragment ion at [M-15]⁺ .

Side-Chain Fragmentation: The propan-2-amine moiety itself has characteristic fragmentation patterns. docbrown.infonist.gov A key fragmentation involves a rearrangement to eliminate ethene, leading to the formation of an iminium cation at m/z 44 ([CH₃CH=NH₂]⁺). This ion is often the base peak in the mass spectra of simple isopropylamines and is a strong indicator of this structural feature. docbrown.info

Pyrazole Ring Fragmentation: The pyrazole ring itself is aromatic and relatively stable, but it undergoes predictable fragmentation patterns. researchgate.net These cleavages can occur from the molecular ion or after initial side-chain fragmentation.

Loss of Hydrogen Cyanide (HCN): A common fragmentation for nitrogen-containing heterocycles, leading to a fragment ion at [M-27]⁺ or from other fragment ions. researchgate.net

Loss of a Nitrogen Molecule (N₂): Cleavage of the N-N bond with subsequent rearrangement can lead to the expulsion of a neutral N₂ molecule, resulting in a fragment at [M-28]⁺ . researchgate.net

The interplay of these pathways determines the final mass spectrum. The relative abundance of the fragment ions will depend on their stability. The formation of the pyrazol-4-ylmethyl cation (m/z 81) and the iminium cation (m/z 44) are expected to be particularly favorable processes.

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Proposed StructureFragmentation Pathway
Molecular Ion139[C₇H₁₃N₃]⁺•Ionization of parent molecule
Loss of Methyl124[C₆H₁₀N₃]⁺Alpha-cleavage from side chain
Pyrazol-4-ylmethyl Cation81[C₄H₅N₂]⁺Alpha-cleavage of C-C bond
2-Aminopropan-2-yl Cation58[C₃H₈N]⁺Alpha-cleavage of C-C bond
Iminium Cation44[C₂H₆N]⁺Side-chain rearrangement and cleavage

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray diffraction analysis for this compound has not been identified in the surveyed literature. However, the solid-state structure can be predicted based on extensive crystallographic studies of related 1H-pyrazole derivatives. mdpi.comrsc.orgnih.gov The crystal packing of such compounds is predominantly governed by strong, directional intermolecular hydrogen bonds and steric factors imposed by substituents.

1H-pyrazoles are amphoteric, featuring a pyrrole-like NH group that acts as a hydrogen bond donor and a pyridine-like nitrogen atom that serves as a hydrogen bond acceptor. researchgate.net This duality facilitates the formation of robust N-H···N hydrogen bonds, which are the primary organizing force in the solid state. These interactions typically lead to the assembly of well-defined supramolecular motifs. mdpi.com Common motifs observed in pyrazole crystal structures include:

Catemers: Infinite one-dimensional chains formed by repeating N-H···N hydrogen bonds.

Dimers, Trimers, or Tetramers: Cyclic, closed-loop structures involving two, three, or four pyrazole molecules, respectively. mdpi.com

The specific motif adopted is highly sensitive to the nature and position of substituents on the pyrazole ring. For instance, the crystal structures of 4-halogenated-1H-pyrazoles demonstrate that 4-chloro- and 4-bromo-1H-pyrazole are isostructural, forming trimeric hydrogen-bonded units, whereas the 4-fluoro and 4-iodo analogues form non-isostructural catemeric chains. mdpi.com

In the case of this compound, the presence of the bulky 2-aminopropan-2-yl group at the C4 position would introduce significant steric hindrance. This bulkiness would likely influence the crystal packing by preventing the formation of sterically demanding motifs like planar trimers. It is more probable that the molecules would arrange into a less sterically hindered catemeric (chain) motif or a simple dimer. Furthermore, the primary amine (-NH₂) on the side chain provides additional sites for hydrogen bonding (N-H···N or N-H···S/O if co-crystallized with other species), potentially leading to more complex three-dimensional hydrogen-bonded networks.

The table below presents crystallographic data for representative pyrazole compounds to illustrate typical parameters, highlighting the structural diversity within this class of compounds.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersReference
4-Iodo-1H-pyrazoleC₃H₃IN₂MonoclinicP2₁/ca=8.43Å, b=5.60Å, c=11.22Å, β=109.4° mdpi.com
3,5-bis(propan-2-yl)-1H-pyrazol-4-amineC₉H₁₇N₃--- researchgate.net
[N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amineC₂₆H₃₆N₆TriclinicP1a=5.71Å, b=10.44Å, c=11.11Å, α=104.9°, β=94.3°, γ=93.9° researchgate.net
N-trinitromethyl-3,5-dinitropyrazole derivativeC₄HN₇O₁₀MonoclinicP2₁/ca=11.45Å, b=5.32Å, c=17.76Å, β=98.3° semanticscholar.org

Electronic Structure and Tautomeric Equilibrium of 2 1h Pyrazol 4 Yl Propan 2 Amine

Computational Chemistry and Quantum Mechanical Approaches

Computational chemistry serves as an indispensable tool for understanding the molecular behavior and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com Methods like quantum mechanical calculations provide detailed insights that complement experimental findings. eurasianjournals.comeurasianjournals.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and ground state properties of pyrazole derivatives. eurasianjournals.com Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are commonly employed to optimize molecular geometries and calculate the energies of different tautomeric forms. nih.govbeilstein-journals.orgnih.govmdpi.com These calculations are crucial for determining the relative stabilities of potential isomers and understanding the molecule's preferred conformation. dntb.gov.ua For pyrazole systems, DFT can accurately predict properties like proton affinity and pKa values, offering insights into their basicity and tautomeric ratios in various phases. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Pyrazole Analysis

Method Functional Basis Set Application
DFT B3LYP 6-311++G(d,p) Geometry optimization, energy calculation, tautomeric stability. nih.govmdpi.com
DFT M06-2X 6-311++G(d,p) Analysis of tautomerism, including environmental and substituent effects. nih.gov

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Ab initio calculations, which are based on first principles without empirical parameters, provide a high level of theory for studying electronic structures. The Møller–Plesset (MP2) method, particularly with extensive basis sets like 6-311++G**, is frequently used to investigate the stability of pyrazole tautomers. researchgate.net These methods have been instrumental in corroborating that for many 3(5)-substituted pyrazoles, the stability of a tautomer is linked to the electronic nature of its substituents. nih.gov Ab initio calculations have also been used to evaluate the kinetics of proton transfer in azoles, demonstrating that water can significantly lower the energy barriers between tautomers. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of molecules. imperial.ac.ukacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides insight into the molecule's chemical stability and reactivity. dntb.gov.ua For pyrazole derivatives, the distribution and energy of these orbitals are influenced by the substituents on the ring. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis helps in understanding how 2-(1H-Pyrazol-4-yl)propan-2-amine would interact with other reagents in chemical reactions. dntb.gov.uaresearchgate.net

Table 2: Conceptual FMO Properties and Reactivity

Orbital Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Acts as an electron donor (nucleophile).
LUMO Lowest Unoccupied Molecular Orbital Acts as an electron acceptor (electrophile).

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Pyrazole Ring Annular Tautomerism (1H- and 2H-Pyrazoles)

A fundamental characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism. nih.govencyclopedia.pub This involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in an equilibrium between two different tautomeric forms. bohrium.com For a pyrazole substituted at the C4 position, like this compound, the two tautomers are identical, and the proton exchange is rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov This dynamic equilibrium is a key feature of its chemical identity. adichemistry.com Studies have shown that the proton exchange is typically an intermolecular process, often catalyzed by solvent molecules, rather than a direct intramolecular jump. nih.govencyclopedia.pub The energy barrier for the intermolecular process is significantly lower (10-14 kcal/mol) compared to the intramolecular pathway (~50 kcal/mol). nih.govencyclopedia.pub

Propan-2-amine Side-Chain Tautomerism and Imino Forms

In addition to ring tautomerism, compounds with amine substituents can theoretically exhibit side-chain tautomerism, leading to imino forms. For 3(5)-aminopyrazoles, extensive studies have been conducted to determine the prevalence of these imino tautomers. nih.govencyclopedia.pub Theoretical and experimental evidence indicates that the imino forms are generally not favored. nih.gov The equilibrium strongly favors the amino forms, meaning only the annular rearrangement between the ring nitrogens is typically observed. nih.govencyclopedia.pub By extension, for this compound, which has a primary amine group on the side chain, the tautomeric equilibrium is expected to be dominated by the annular proton exchange on the pyrazole ring, with the imino forms being insignificant.

Influence of Substituents and Solvent Effects on Tautomeric Stability

For pyrazoles with non-identical C3 and C5 substituents, the position of the tautomeric equilibrium is highly dependent on the electronic nature of the substituents and the properties of the solvent. nih.govencyclopedia.pub

Substituent Effects:

Electron-donating groups (like alkyl, amino, and hydroxyl groups) tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent (the C3-tautomer or 1H-tautomer). nih.govmdpi.com The propan-2-amine group on the target molecule is an electron-donating group.

Electron-withdrawing groups (such as nitro, carboxyl, and formyl groups) generally stabilize the tautomer where the proton is on the adjacent nitrogen (the C5-tautomer or 2H-tautomer). nih.govmdpi.commdpi.com

This preference is explained by the electronic interactions between the substituent and the pyrazole ring. Electron-donating groups increase the electron density at the C3 position, making the distal N2 nitrogen more basic and thus more likely to be protonated. Conversely, electron-withdrawing groups decrease electron density, favoring protonation at the N1 position. nih.gov

Solvent Effects: The solvent environment plays a crucial role in modulating tautomeric stability. nih.govmdpi.com

Polar solvents can stabilize more polar tautomers through hydrogen bonding and dipole-dipole interactions. Water, for instance, has been shown to lower the energy barriers for proton transfer by forming hydrogen-bond bridges between the nitrogen atoms. nih.govmdpi.com

In some cases, a tautomeric equilibrium that is not observed in the gas phase or non-polar solvents can appear in a solvent of intermediate polarity like DMSO. mdpi.com The ability of the solvent to act as a proton donor or acceptor facilitates the intermolecular proton transfer necessary for the equilibrium to be established. beilstein-journals.org

Table 3: Factors Influencing Pyrazole Tautomeric Equilibrium

Factor Influence on Equilibrium (for 3,5-disubstituted pyrazoles)
Electron-Donating Substituent Favors tautomer with NH group distant from the substituent (C3-tautomer). nih.govmdpi.com
Electron-Withdrawing Substituent Favors tautomer with NH group adjacent to the substituent (C5-tautomer). nih.govmdpi.com
Polar Solvents Can shift equilibrium by stabilizing the more polar tautomer; facilitates intermolecular proton transfer. nih.govmdpi.com

| Intramolecular Hydrogen Bonding | Can stabilize a specific tautomer, sometimes overriding general substituent effects. nih.govmdpi.com |

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Theoretical Studies on Proton Transfer Mechanisms within the Molecular System

Theoretical and computational chemistry have provided significant insights into the intricate mechanisms of proton transfer within pyrazole-based molecular systems. These studies, employing high-level quantum mechanical calculations, have elucidated the energetic landscapes and transition states involved in both intramolecular and intermolecular proton transfer, offering a detailed understanding of the tautomeric equilibrium that is central to the chemistry of compounds like this compound.

The proton transfer in pyrazole derivatives can occur through several distinct mechanisms: direct intramolecular 1,2-proton shift, intermolecular proton exchange between pyrazole units (dimers or higher-order oligomers), and solvent-assisted proton transfer. ias.ac.inias.ac.in Computational models, primarily using Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, have been instrumental in quantifying the activation energies for these pathways. ias.ac.inias.ac.inresearchgate.net

Intramolecular Proton Transfer

Direct intramolecular proton transfer involves the migration of a proton from one nitrogen atom to the adjacent one within a single pyrazole molecule. Theoretical calculations consistently show this to be a high-energy process. ias.ac.inias.ac.inresearchgate.net Studies on a range of substituted pyrazoles have determined that the activation energies for this unimolecular tautomerization are substantial. ias.ac.inresearchgate.net For instance, calculations at the B3LYP and MP2 levels of theory place the activation barriers in the range of 45.7 to 53.96 kcal/mol. ias.ac.inias.ac.in Another study focusing on 4-substituted pyrazoles found activation energies for this process to be between 47.8 and 55.5 kcal/mol. researchgate.net The high energy barrier is attributed to the significant ring strain in the three-membered ring transition state. researchgate.net

The nature of the substituent on the pyrazole ring influences this energy barrier. For pyrazoles with substituents at the 4-position, electron-releasing groups, such as the 2-aminopropyl group in this compound, have been found to result in lower activation energies compared to those with electron-withdrawing groups. researchgate.net

Intermolecular Proton Transfer (Dimerization)

A more energetically favorable pathway for proton exchange is through the formation of cyclic dimers. ias.ac.inresearchgate.netfu-berlin.de In this mechanism, two pyrazole molecules form a doubly hydrogen-bonded complex, which facilitates a concerted or stepwise double proton transfer. Computational studies have shown that the activation energies for these double proton transfer reactions are significantly lower than for the intramolecular pathway. ias.ac.inresearchgate.net

The stability and geometry of these dimers are influenced by the substituents on the pyrazole ring. For 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers, whereas in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonds. ias.ac.in For 4-substituted pyrazoles, the formation of dimers is generally favored, with corrected interaction energies calculated to be in the range of 10.0 to 12.8 kcal/mol depending on the computational method used. researchgate.net The subsequent double proton transfer within these dimers has activation energies that are considerably lower, calculated to be between 11.4 and 15.0 kcal/mol. researchgate.net

Some advanced computational studies on the double proton transfer between pyrazole and guanidine (B92328) have revealed a complex transition state, described as a "plateau transition region," indicating a highly asynchronous concerted mechanism. rsc.orgfigshare.com The application of an external electric field in these theoretical models can even modulate the mechanism, shifting it from concerted to stepwise. figshare.com

Solvent-Assisted Proton Transfer

The presence of solvent molecules, particularly protic solvents like water or ammonia (B1221849), can dramatically lower the activation energy for proton transfer by acting as a proton shuttle. ias.ac.inias.ac.inmdpi.com Quantum mechanical calculations have modeled the role of one or more solvent molecules in forming a hydrogen-bonded bridge between the two nitrogen atoms of the pyrazole ring. mdpi.com

Studies using ab initio and DFT methods have shown that water molecules significantly lower the energy barriers for the 1,2-proton transfer. mdpi.comnih.gov The most effective stabilization and lowering of the energy barrier occur with the assistance of two water molecules, which form a stabilizing hydrogen-bonding network with the pyrazole nitrogens. mdpi.comnih.gov Similarly, the presence of ammonia molecules has been shown to facilitate proton transfer. ias.ac.inias.ac.in The calculated activation energies for these solvent-assisted mechanisms are intermediate between the high barriers of direct intramolecular transfer and the lower barriers of intermolecular transfer in dimers. ias.ac.inias.ac.in

The table below summarizes the findings from various theoretical studies on the activation energies for different proton transfer mechanisms in substituted pyrazole systems.

Proton Transfer MechanismComputational MethodBasis SetCalculated Activation Energy (kcal/mol)Reference
Intramolecular (Monomer)B3LYP / MP26-311++G(d,p)45.7 - 54.0 ias.ac.inias.ac.in
Intramolecular (4-substituted)B3LYP / CAM-B3LYP / MP26-311++G(d,p)47.8 - 55.5 researchgate.net
Intermolecular (Dimer)B3LYP / CAM-B3LYP / MP26-311++G(d,p)11.4 - 15.0 researchgate.net
Water-AssistedMP26-311++G(d,p)26.6 - 31.8 ias.ac.inias.ac.in
Ammonia-AssistedMP26-311++G(d,p)17.3 - 22.5 ias.ac.inias.ac.in

These theoretical investigations collectively indicate that for this compound, as with other pyrazoles, direct intramolecular proton transfer is energetically prohibitive. The most probable mechanisms for tautomerization involve either the formation of dimers or catalysis by protic solvent molecules, both of which provide significantly lower energy pathways for proton exchange.

Chemical Reactivity and Mechanistic Studies of 2 1h Pyrazol 4 Yl Propan 2 Amine

Intrinsic Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic heterocycle containing two adjacent nitrogen atoms. globalresearchonline.netmdpi.com This structure confers a unique chemical character, making it susceptible to various reactions. The presence of the 2-aminopropan-2-yl substituent at the C4 position influences the ring's electronic distribution and, consequently, its reactivity. The pyrazole scaffold has three nucleophilic positions (N1, N2, C4) and two electrophilic ones (C3, C5). mdpi.com

Electrophilic Substitution Reactions on the Pyrazole Ring

Pyrazole and its derivatives readily undergo electrophilic substitution reactions, with the C4 position being the most common site for attack due to its higher electron density. globalresearchonline.net Since the target molecule, 2-(1H-Pyrazol-4-yl)propan-2-amine, is already substituted at the C4 position, electrophilic attack would be directed to other available positions, though this may require more forceful reaction conditions. researchgate.net

Common electrophilic substitution reactions for pyrazoles include:

Halogenation: Pyrazoles can be halogenated using various reagents. For instance, reactions with bromine or chlorine typically yield 4-halopyrazoles. If the 4-position is blocked, substitution may occur at C3 or C5. researchgate.net

Nitration: Direct nitration of pyrazole generally occurs at the C4 position. globalresearchonline.net The reaction can sometimes lead to an N-nitro intermediate which then rearranges. globalresearchonline.net Due to the stability of the pyrazole ring, these reactions are common for creating energetic materials and other functionalized derivatives. nih.gov

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C4 position of the pyrazole ring. globalresearchonline.net

The reactivity of the pyrazole ring in this compound towards electrophiles would be modulated by the electronic effects of the C4-substituent and the protonation state of the ring nitrogens and the exocyclic amine.

Table 1: General Electrophilic Substitution Reactions on the Pyrazole Ring

Reaction TypeReagent ExamplesTypical Position of Substitution
HalogenationCl₂, Br₂, I₂C4 (if unsubstituted)
NitrationHNO₃/H₂SO₄C4 (if unsubstituted)
SulfonationFuming H₂SO₄C4 (if unsubstituted)

Nucleophilic Attack and Addition Reactions

The pyrazole ring itself is generally electron-rich and thus resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. huggingface.co More commonly, the pyrazole ring acts as a nucleophile. mdpi.comresearchgate.net The lone pair of electrons on the pyridine-like nitrogen (N2) and the acidic proton on the pyrrole-like nitrogen (N1) allow the ring to participate in various reactions.

The nucleophilicity of the ring can be enhanced in a basic medium, which deprotonates the N1 nitrogen to form a pyrazolate anion. mdpi.com This anion is a potent nucleophile and can react with various electrophiles. Conversely, in an acidic medium, the N2 nitrogen is readily protonated, which deactivates the ring towards electrophilic attack but can channel reactions towards the exocyclic amine. mdpi.com The pyrazole ring's nucleophilic character is fundamental to its use in synthesizing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. mdpi.com

Reactivity of the Propan-2-amine Functional Group

The primary amine of the propan-2-amine moiety is a key reactive center, exhibiting strong nucleophilic properties that allow for a variety of functionalizations. smolecule.comsmolecule.com

N-Alkylation and Acylation Reactions

The primary amine in this compound can be readily functionalized through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. This can be achieved by reaction with alkyl or benzyl (B1604629) halides, often in the presence of a base. nih.gov Another method involves reductive amination with aldehydes or ketones. Pyrazole-containing amines have been successfully N-alkylated through condensation with intermediates like (1H-pyrazol-1-yl)methanol in a polar aprotic solvent, which favors an Sₙ2 reaction mechanism. mdpi.comnih.gov

N-Acylation: The amine group reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. smolecule.comresearchgate.net This reaction is a common strategy for introducing a wide range of substituents. The direct condensation of the amine with a carboxylic acid is also possible using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the formation of the amide bond. ambeed.comucl.ac.uk

Formation of Amide, Urea (B33335), and Thiourea (B124793) Derivatives

The nucleophilic amine is a precursor for the synthesis of important amide, urea, and thiourea derivatives, which are common motifs in pharmacologically active compounds.

Amide Derivatives: As mentioned, amides are readily formed via acylation. For example, EDC-mediated condensation between an aminopyrazole and a carboxylic acid is a well-established method. These reactions are fundamental in building more complex molecular architectures from the this compound core. google.com

Urea Derivatives: Symmetrical or unsymmetrical ureas can be synthesized by reacting the amine with isocyanates. chem-soc.si The amine attacks the electrophilic carbon of the isocyanate group to form the urea linkage. An alternative route involves converting the amine itself into an isocyanate, for example by treatment with phosgene, which can then be reacted with another amine.

Thiourea Derivatives: Analogous to urea formation, thioureas are prepared by reacting the amine with isothiocyanates. chem-soc.siresearchgate.net The amine's nucleophilic attack on the carbon of the isothiocyanate yields the corresponding thiourea. These derivatives are significant in medicinal chemistry and as intermediates for further cyclization reactions. researchgate.netmdpi.comrsc.org

Table 2: Derivative Formation from the Propan-2-amine Group

Reactant ClassResulting Functional GroupGeneral Reaction
Acyl Halide / Carboxylic AcidAmideR-NH₂ + R'-COCl → R-NH-CO-R'
IsocyanateUreaR-NH₂ + R'-NCO → R-NH-CO-NH-R'
IsothiocyanateThioureaR-NH₂ + R'-NCS → R-NH-CS-NH-R'

Cyclization Reactions Involving the Amine Moiety

The amine functionality of this compound can be a key participant in intramolecular or multicomponent reactions to form new heterocyclic rings. These reactions often involve a preliminary step to convert the amine into a more reactive intermediate.

For instance, thiourea derivatives synthesized from the primary amine can undergo intramolecular cyclization. In acidic conditions, N,N'-disubstituted thioureas can cyclize to form heterocyclic systems like 2-aminothiazoles or imidazole-2-thiones. researchgate.net The amine can also act as a dinucleophilic reagent in condensation reactions with 1,3-dielectrophiles to construct new rings.

Furthermore, the amine can be a component in multicomponent reactions. For example, in syntheses analogous to the formation of pyrano[2,3-c]pyrazoles, the amine could potentially react with an aldehyde, an active methylene (B1212753) compound, and a source of the pyrazole core in a one-pot procedure to generate complex fused systems. aablocks.com Similarly, the amine could participate in reactions like the synthesis of benzimidazoles, where an amine condenses with an ortho-phenylenediamine derivative, suggesting its potential to form fused imidazole (B134444) rings if reacted with appropriate partners. researchgate.net

Intermolecular Interactions and Complex Formation

The structure of this compound, featuring a pyrazole ring and a propan-2-amine side chain, facilitates a variety of intermolecular interactions that govern its solid-state structure and complex formation. The pyrazole moiety contains two nitrogen atoms: one is a pyrrole-type nitrogen (N-H) that acts as a hydrogen bond donor, and the other is a pyridine-type nitrogen that serves as a hydrogen bond acceptor. Additionally, the primary amine group (-NH₂) on the side chain is a potent hydrogen bond donor.

These functional groups enable the molecule to form robust hydrogen-bonding networks. The pyrazole ring itself can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. The amine group can also establish ionic bonds or strong hydrogen bonds with negatively charged sites on other molecules.

Computational tools like Hirshfeld surface analysis are employed to visualize and quantify these non-covalent interactions. For related pyrazole derivatives, these analyses reveal the prevalence of O···H, N···H, and O···O contacts, indicating strong intermolecular forces. semanticscholar.org In the case of this compound, similar analyses would highlight the significant roles of N-H···N and N-H···π hydrogen bonds in its supramolecular assembly.

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeParticipating Functional Group(s)Description
Hydrogen Bonding (Donor)Pyrazole N-H, Amine -NH₂The hydrogen atoms on the pyrazole and amine nitrogens can form strong hydrogen bonds with electronegative atoms on adjacent molecules.
Hydrogen Bonding (Acceptor)Pyrazole N (pyridine-type)The lone pair on the sp²-hybridized nitrogen of the pyrazole ring can accept a hydrogen bond.
π-π StackingPyrazole RingThe aromatic pyrazole rings can stack on top of each other, contributing to crystal stability.
van der Waals ForcesAlkyl backbone (propan-2-amine)General attractive forces between the non-polar parts of the molecule.

Reaction Mechanisms Elucidation via Computational Methods

Computational chemistry provides powerful insights into the reaction mechanisms, reactivity, and electronic structure of molecules like this compound.

Density Functional Theory (DFT) is a primary computational method used to investigate reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify stationary points, including reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as N-alkylation or acylation, DFT calculations can elucidate the step-by-step mechanism. libretexts.org

The process involves:

Geometry Optimization: The three-dimensional structures of reactants, products, and possible transition states are optimized to find the lowest energy conformation.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: This analysis confirms the nature of the stationary point. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

These computational studies provide critical data, such as activation energies (the energy barrier of the reaction), which helps in understanding reaction kinetics and predicting the feasibility of a chemical transformation. For instance, in palladium-catalyzed amination reactions, mechanistic studies propose the formation of intermediate palladium-amido or palladium-alkyl species, with the reaction pathway and product selectivity being highly dependent on the ligand structure and reaction conditions. acs.org

Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding chemical reactivity. MEDT posits that the capacity for changes in electron density, rather than orbital interactions, governs molecular reactivity. luisrdomingo.com This theory is applied to analyze reactions by examining the changes in electron density along the reaction path.

Key concepts in MEDT include:

Global Electron Density Transfer (GEDT): This measures the net charge transfer from the nucleophile to the electrophile at the transition state. A high GEDT value is characteristic of polar reactions.

Analysis of Conceptual DFT Indices: Indices such as electrophilicity and nucleophilicity, derived from the electronic structure of the reactants, are used to predict their behavior.

Topological Analysis of the Electron Localization Function (ELF): ELF analysis reveals the regions of covalent bond formation and lone pair electrons, providing a detailed picture of the bonding changes that occur during a reaction.

For this compound, MEDT could be applied to understand its reactivity in various organic reactions, such as cycloadditions. The analysis would focus on how the electron density of the pyrazole and amine moieties contributes to its nucleophilic character and dictates its regioselectivity and chemoselectivity in reactions with electrophilic partners. luisrdomingo.comluisrdomingo.com

Coordination Chemistry: this compound as a Ligand

Pyrazole derivatives are exceptionally versatile ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms, which can coordinate to metal ions in various modes. researchgate.netresearchgate.net this compound combines the coordinating ability of the pyrazole ring with that of the primary amine, allowing it to act as a potentially bidentate N,N-donor ligand.

The ligand can coordinate to a metal center in several ways:

Monodentate Coordination: Using either the pyridine-type nitrogen of the pyrazole ring or the amine nitrogen.

Bidentate Chelation: Forming a stable chelate ring by coordinating through both the pyridine-type pyrazole nitrogen and the amine nitrogen.

Bridging Ligand: Linking two or more metal centers, with the pyrazole ring often acting as the bridging unit. researchgate.net

The steric bulk of the isopropyl group on the amine side chain and the specific substitution pattern on the pyrazole ring can influence the coordination geometry and nuclearity of the resulting metal complexes. nih.gov Pyrazole-containing ligands have been used to synthesize a wide array of coordination compounds with metals such as copper, zinc, palladium, and cadmium. researchgate.netnih.govnih.gov The resulting complexes exhibit diverse structures, from simple mononuclear species to complex polynuclear clusters and coordination polymers. researchgate.net The specific co-ligands and counter-ions present in the reaction can also significantly influence the final structure of the complex. nih.gov

Table 2: Coordination Properties of Pyrazole-Amine Ligands

Metal IonPotential Coordination GeometryLigand RolePotential Applications of Complex
Cu(II)Square Planar, OctahedralBidentate, BridgingCatalysis, Magnetic Materials researchgate.net
Pd(II)Square PlanarBidentate (N,N)Catalysis (e.g., cross-coupling) acs.orgnih.gov
Zn(II)Tetrahedral, OctahedralBidentateLuminescent Materials, Bioinorganic Models nih.gov
Cd(II)Tetrahedral, OctahedralBidentateCoordination Polymers nih.gov

Analytical Separation and Purity Assessment Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, providing powerful tools for the separation, identification, and quantification of individual components within a mixture. For "2-(1H-Pyrazol-4-yl)propan-2-amine," various chromatographic methods are utilized to assess its purity profile, including its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of "this compound" and related pyrazole (B372694) compounds. Reverse-phase HPLC, often employing a C18 column, is a common approach. In this method, a non-polar stationary phase (the C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases.

For the analysis of pyrazole-amines, a typical HPLC method would involve a C18 column with UV detection, commonly at a wavelength of 254 nm. A gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation. A common mobile phase system consists of acetonitrile (B52724) and water. The retention time, the time it takes for a specific compound to travel through the column to the detector, is a key parameter for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantification of purity and any impurities present.

A validated stability-indicating HPLC method is essential for determining the presence of any degradation products that may form under various stress conditions such as acidic, basic, oxidative, photolytic, and thermal stress. jfda-online.com This ensures the robustness and reliability of the analytical data. The specificity of the method is demonstrated by its ability to separate the main compound from its potential impurities and degradation products. jfda-online.com

Table 1: Typical HPLC Parameters for Purity Analysis of Pyrazole Derivatives

ParameterValue/Condition
Column Reverse-phase C18
Mobile Phase Acetonitrile/Water (gradient elution)
Detection UV at 254 nm
Flow Rate Typically 0.5-1.5 mL/min
Injection Volume Typically 5-20 µL

This table presents a generalized set of HPLC conditions. Specific parameters may be optimized for different analytical requirements.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like "this compound". ccsknowledge.com In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the sample is transported through the column by an inert carrier gas (the mobile phase). ccsknowledge.com The components of the sample are separated based on their different interactions with the stationary phase lining the column. ccsknowledge.com

GC is particularly useful for identifying and quantifying volatile organic compounds. When coupled with a mass spectrometer (GC-MS), it provides a highly sensitive and specific analytical method. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for each component as it elutes from the column, allowing for definitive identification. jmchemsci.comcore.ac.uk This technique is valuable for detecting and identifying trace impurities in the "this compound" sample.

The choice of column is critical in GC analysis and depends on the polarity of the analytes. For amine compounds, specialized columns are often used to prevent peak tailing and improve separation efficiency. ccsknowledge.com

Table 2: General GC Parameters for Amine Analysis

ParameterValue/Condition
Column Capillary column (e.g., DB-5ms, HP-5)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Temperature Program Ramped oven temperature

This table outlines typical GC parameters. Method development and optimization are necessary for specific applications.

"this compound" is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography is the primary method used for this purpose. ntnu.no

Chiral HPLC utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. Cellulose and amylose-based CSPs are commonly used for the separation of chiral amines. ntnu.no

The mobile phase composition, including the use of additives like diethylamine (B46881) (DEA), can significantly impact the separation of enantiomers. ntnu.no For basic compounds like amines, the addition of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution. ntnu.no Supercritical Fluid Chromatography (SFC) with a chiral column is another effective technique for enantiomeric separation. google.com

Table 3: Chiral HPLC Conditions for Amine Separation

ParameterValue/Condition
Column Chiral Stationary Phase (e.g., Chiralcel OD-H, Lux Cellulose-3)
Mobile Phase n-Hexane/Isopropanol/Diethylamine
Detection UV at 254 nm
Flow Rate Typically 0.5-1.2 mL/min

This table provides an example of chiral HPLC conditions. The specific CSP and mobile phase are selected based on the structure of the analyte.

Spectroscopic Methods for Purity Verification

Spectroscopic techniques are indispensable for confirming the chemical structure and verifying the purity of "this compound." These methods provide information about the molecule's composition, connectivity, and functional groups.

Commonly employed spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming its identity. nih.govekb.egresearchgate.net Purity can also be assessed by the absence of signals corresponding to impurities.

Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govnih.gov When coupled with a chromatographic technique like HPLC or GC (i.e., LC-MS or GC-MS), it becomes a highly specific tool for identifying and quantifying the compound and any impurities.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. ekb.egresearchgate.net For "this compound," characteristic peaks for N-H, C-H, and C=N bonds would be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. semanticscholar.org While less specific for structure elucidation than NMR or MS, it is a valuable tool for quantitative analysis and for detecting chromophoric impurities.

By combining these chromatographic and spectroscopic techniques, a comprehensive analytical profile of "this compound" can be established, ensuring its identity, purity, and quality.

2 1h Pyrazol 4 Yl Propan 2 Amine As a Synthetic Building Block and Scaffold

Precursor in the Construction of Fused and Bridged Heterocyclic Systems

The structural framework of 2-(1H-Pyrazol-4-yl)propan-2-amine is particularly amenable to the synthesis of complex polycyclic structures, including fused and bridged heterocyclic systems. Fused systems involve two or more rings that share two adjacent atoms, while bridged systems feature rings sharing two non-adjacent atoms. google.comgoogle.com The amine group and the nitrogen atoms of the pyrazole (B372694) ring can participate in cyclization reactions to form these intricate architectures.

A prominent application is the synthesis of pyrazolo[3,4-d]pyrimidines . These fused bicyclic heterocycles are of significant interest in medicinal chemistry, with some derivatives showing activity as protein kinase inhibitors. rsc.orgresearchgate.net The general synthetic strategy involves the reaction of a 5-aminopyrazole derivative, which can be conceptually derived from the title compound's scaffold, with reagents like carboxylic acids or their equivalents in the presence of a dehydrating agent such as phosphorus oxychloride to construct the pyrimidine (B1678525) ring. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidines can be formed through the reaction of 3-aminopyrazole (B16455) derivatives with α,β-unsaturated ketones or equivalent synthons. researchgate.net

The scaffold is also incorporated into bridged heterocyclic systems . For instance, research into non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has led to the development of pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.gov In these molecules, a substituted pyrazole unit is linked via a sulfonamide bridge to the bridged azabicyclic core, where the pyrazole ring plays a critical role in binding to the biological target through hydrogen bond interactions. nih.gov

Table 1: Synthesis of Fused and Bridged Systems

System TypeExample HeterocycleGeneral Synthetic ApproachKey Reagents/PrecursorsReference
Fused SystemPyrazolo[3,4-d]pyrimidineCyclocondensation of an aminopyrazole with a C2 or C3 building block.5-aminopyrazole-4-carbonitriles, carboxylic acids, POCl₃. rsc.orgresearchgate.net
Fused SystemPyrazolo[1,5-a]pyrimidineReaction of 3-aminopyrazoles with dicarbonyl compounds or their equivalents.3,5-diaminopyrazoles, α,β-unsaturated ketones. researchgate.netnih.gov
Bridged SystemPyrazole Azabicyclo[3.2.1]octane SulfonamideCoupling of a pyrazole sulfonyl chloride with a bridged amine scaffold.3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, azabicyclo[3.2.1]octane core. nih.gov

Utility in the Synthesis of Diverse Organic Molecules

The chemical reactivity of this compound, primarily centered on its primary amine functionality, allows for its use in synthesizing a broad spectrum of organic molecules. The amine group serves as a versatile nucleophile and a site for introducing further molecular complexity.

Standard amine transformations such as acylation with acyl chlorides or anhydrides to form amides, and N-alkylation or N-arylation reactions are readily achievable. smolecule.com These reactions are fundamental in medicinal chemistry for modifying a compound's physicochemical properties and exploring its structure-activity relationship (SAR). For example, the amine can be used as a point of attachment to link the pyrazole scaffold to other pharmacophores or functional groups.

A key strategy for rapidly building molecular diversity is through multicomponent reactions (MCRs). nih.gov These one-pot reactions combine three or more starting materials to form a complex product that incorporates most of the atoms from the reactants. Pyrazole-containing building blocks are frequently employed in MCRs to generate libraries of novel compounds for high-throughput screening. nih.govbeilstein-journals.org For instance, an MCR involving an aldehyde, a β-ketoester, and a hydrazine (B178648) derivative (a class of compounds to which pyrazoles are related) can efficiently produce highly substituted pyrazoles. beilstein-journals.org The amine group of the title compound allows it to be used as a component in MCRs that build upon amine reactivity, such as the Ugi or Passerini reactions, to create peptide-like structures or α-acyloxy carboxamides.

Table 2: Key Reactions for Molecular Diversification

Reaction TypeReagent ClassResulting Functional Group/StructureSignificanceReference
AcylationAcyl chlorides, AnhydridesAmideFormation of stable, neutral linkers common in pharmaceuticals. smolecule.com
N-ArylationAryl halidesSecondary/Tertiary ArylamineCoupling to other aromatic systems (e.g., Buchwald-Hartwig coupling). nih.gov
Reductive AminationAldehydes, KetonesSecondary/Tertiary AlkylamineFormation of C-N bonds and introduction of alkyl substituents. nih.gov
Multicomponent Reactions (MCRs)Varies (e.g., Aldehydes, Isocyanides)Complex, diverse scaffolds (e.g., Peptidomimetics)Rapid generation of compound libraries for screening. nih.govbeilstein-journals.org

Integration into Chemical Scaffolds for Broader Chemical Applications

The integration of the this compound motif into larger chemical scaffolds is primarily driven by the search for new therapeutic agents. The pyrazole ring is a privileged structure in medicinal chemistry, capable of engaging in various non-covalent interactions—such as hydrogen bonding, and π-π stacking—with biological targets like enzymes and receptors. nih.gov By using the title compound as a scaffold, chemists can design molecules that position the key pyrazole ring in the binding pocket of a target protein while using the aminopropyl side chain to either occupy other pockets or serve as an attachment point for other functional groups that enhance potency or selectivity.

A significant application is in the development of kinase inhibitors . Many pyrazole-containing compounds have been investigated as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. nih.gov For example, pyrazolo[3,4-d]pyrimidine scaffolds, which can be synthesized from aminopyrazole precursors, are known to inhibit cyclin-dependent kinases (CDKs) like CDK2. rsc.org Furthermore, a patent for Leucine-rich repeat kinase 2 (LRRK2) modulators, a target for Parkinson's disease, discloses compounds that explicitly contain the 2-(pyrazol-yl)propan-2-amine core, such as N4-ethyl-N2-(3-methyl-1-(2-(1-methyl-1H-pyrazol-3-yl)propan-2-yl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyrimidine-2,4-diamine. google.com This illustrates the direct incorporation of the scaffold into a fused pyrimidine system designed for a specific therapeutic purpose. Other examples include the use of pyrazol-4-yl-pyrrolo[2,3-d]pyrimidines as Janus kinase (JAK) inhibitors. google.com

Table 3: Applications of Integrated Pyrazole Scaffolds

Target Application AreaSpecific Biological TargetResulting Scaffold TypeReference
Neurodegenerative DiseaseLeucine-rich repeat kinase 2 (LRRK2)Pyrazolyl-pyrimidine-diamine google.com
Inflammation/PainN-acylethanolamine-hydrolyzing acid amidase (NAAA)Pyrazole Azabicyclo-sulfonamide nih.gov
Oncology/InflammationJanus Kinases (JAK)Pyrazolyl-pyrrolo[2,3-d]pyrimidine google.com
OncologyCyclin-dependent kinase 2 (CDK2)Pyrazolo[3,4-d]pyrimidine rsc.org

Q & A

Basic: What are the recommended synthetic routes for 2-(1H-Pyrazol-4-yl)propan-2-amine?

Answer:
A common approach involves coupling pyrazole derivatives with propan-2-amine precursors. For example, intermediates like 2-(1H-pyrazol-4-yl)ethan-1-amine can be synthesized via reductive amination or substitution reactions, as seen in the preparation of kinase inhibitors . Alternatively, Mannich reactions involving pyrazole-containing phenols and secondary amines (e.g., morpholine derivatives) under reflux conditions in ethanol have been reported for structurally similar compounds, yielding high-purity products . Characterization typically involves ¹H/¹³C NMR (e.g., chemical shifts for pyrazole protons at δ 7.5–8.0 ppm) and HRMS to confirm molecular weight .

Basic: How is the structural identity of this compound validated experimentally?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies pyrazole protons (δ 7.5–8.0 ppm) and methyl groups on the propan-2-amine moiety (δ 1.0–1.5 ppm). ¹³C NMR confirms sp³ carbons (e.g., amine-attached carbons at δ 40–50 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H]+ peak matching C₆H₁₁N₃).
  • X-ray Crystallography: For crystalline derivatives, SHELX software is widely used to solve and refine structures, particularly for verifying stereochemistry and intermolecular interactions .

Advanced: What computational methods are suitable for analyzing noncovalent interactions in this compound derivatives?

Answer:

  • Multiwfn Software: Enables visualization of electrostatic potential (ESP) maps and electron localization function (ELF) to study hydrogen bonding and π-π stacking. For example, ESP analysis can reveal electron-deficient regions on the pyrazole ring, guiding reactivity predictions .
  • Noncovalent Interaction (NCI) Analysis: Uses reduced density gradient (RDG) plots to identify van der Waals interactions and steric effects in molecular complexes (e.g., ligand-protein binding) .
  • Density Functional Theory (DFT): Optimizes geometries and calculates thermodynamic stability of tautomers (e.g., pyrazole N-H vs. amine protonation states) .

Advanced: How can researchers resolve contradictions in biological activity data for pyrazole-amine derivatives?

Answer:

  • Dose-Response Studies: Establish IC₅₀ or EC₅₀ values to differentiate true activity from assay artifacts. For example, kinase inhibitors with pyrazole-amine scaffolds show varied potency due to substituent effects (e.g., fluorophenyl groups enhance binding affinity) .
  • Structural-Activity Relationship (SAR) Analysis: Compare derivatives with systematic modifications (e.g., methyl vs. trifluoromethyl groups) to isolate critical functional groups .
  • Crystallographic Validation: Co-crystallize active compounds with target proteins (e.g., AKT2 kinase) to confirm binding modes and identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. The compound is classified as a skin/eye irritant (Category 2/2A) .
  • Ventilation: Work in a fume hood to avoid inhalation.
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Store in airtight containers at –20°C to prevent degradation .

Advanced: How do reaction conditions influence the regioselectivity of pyrazole-amine functionalization?

Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrazole C4 position, while ethanol promotes amine coupling at C3 .
  • Catalysts: Palladium catalysts enable Suzuki-Miyaura cross-coupling for aryl substitutions, achieving >80% yield in optimized cases .
  • pH Control: Basic conditions (pH >10) stabilize the amine group, reducing side reactions like oxidation .

Advanced: What strategies optimize the pharmacokinetic profile of pyrazole-amine-based inhibitors?

Answer:

  • LogP Modulation: Introduce hydrophilic groups (e.g., morpholine) to reduce logP from >3 to ~2, improving solubility .
  • Metabolic Stability: Replace labile methyl groups with deuterated analogs to slow CYP450-mediated degradation .
  • Bioisosteric Replacement: Substitute pyrazole with 1,2,4-triazole to enhance target binding while maintaining metabolic stability .

Basic: How is purity assessed for this compound in synthetic batches?

Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm); purity >95% is typical for research-grade material .
  • Melting Point Analysis: Sharp melting points (e.g., 113–114°C for related oxadiazole derivatives) indicate crystalline homogeneity .
  • Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C₆H₁₁N₃: C 54.12%, H 8.33%, N 31.57%) .

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